4-[(4-Fluorobenzyl)amino]butanoic acid 4-[(4-Fluorobenzyl)amino]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693437
InChI: InChI=1S/C11H14FNO2/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)
SMILES:
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol

4-[(4-Fluorobenzyl)amino]butanoic acid

CAS No.:

Cat. No.: VC17693437

Molecular Formula: C11H14FNO2

Molecular Weight: 211.23 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Fluorobenzyl)amino]butanoic acid -

Specification

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
IUPAC Name 4-[(4-fluorophenyl)methylamino]butanoic acid
Standard InChI InChI=1S/C11H14FNO2/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)
Standard InChI Key KHNSPPSEEZPHAD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNCCCC(=O)O)F

Introduction

4-[(4-Fluorobenzyl)amino]butanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a butanoic acid moiety linked to a 4-fluorobenzyl amino group. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in neurological disorders.

Biological Activity

Research indicates that 4-[(4-Fluorobenzyl)amino]butanoic acid exhibits significant biological activity, particularly in the context of neurological disorders. The fluorinated structure may enhance its binding affinity to biological targets such as receptors and enzymes involved in neurotransmission. Computational modeling studies suggest that it may act as a modulator in various metabolic pathways, potentially offering neuroprotective effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-[(4-Fluorobenzyl)amino]butanoic acid. A comparison of these compounds highlights their unique properties:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-(4-fluorophenyl)butanoic AcidSimilar backbone without chiralityDifferent binding profiles due to lack of fluorobenzyl group
(3S)-3-amino-4-(4-fluorophenyl)butanoic AcidContains an additional chiral centerEnhanced metabolic stability from fluorinated structure
2-Chloro-4-fluorobenzaldehydeAldehyde functional groupUsed primarily in organic synthesis rather than biological activity
2-Chloro-4-fluorophenolHydroxy group instead of amino groupKnown for applications in enzymatic production of fluorocatechols

Research Findings and Applications

Interaction studies using techniques such as molecular docking and dynamics simulations have been employed to understand how 4-[(4-Fluorobenzyl)amino]butanoic acid interacts with various biological macromolecules. These studies help elucidate its potential therapeutic applications and guide further experimental validations.

Despite the lack of specific data tables in the available literature, the compound's potential in modulating neurotransmitter systems and its interaction with specific receptors and enzymes highlight its importance in medicinal chemistry and biological research.

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